![molecular formula C18H28O2SSi B14300482 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one CAS No. 112699-41-9](/img/structure/B14300482.png)
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one is a complex organic compound with a molecular mass of 336.157927666 daltons . This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with various functional groups, including an ethyl group, a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group.
Preparation Methods
The synthesis of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves multiple steps, typically starting with the preparation of the cyclopentanone ring. The introduction of the ethyl group can be achieved through alkylation reactions, while the methoxy group can be introduced via methylation reactions. The phenylsulfanyl group is typically added through thiolation reactions, and the trimethylsilyl group is introduced via silylation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Scientific Research Applications
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can be compared with other similar compounds, such as:
2-Ethyl-3-[methoxy(phenylsulfanyl)methyl]cyclopentan-1-one: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
2-Ethyl-3-[phenylsulfanyl(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the methoxy group, which can influence its chemical properties.
2-Ethyl-3-[methoxy(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the phenylsulfanyl group, which can alter its biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
112699-41-9 |
|---|---|
Molecular Formula |
C18H28O2SSi |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-ethyl-3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H28O2SSi/c1-6-15-16(12-13-17(15)19)18(20-2,22(3,4)5)21-14-10-8-7-9-11-14/h7-11,15-16H,6,12-13H2,1-5H3 |
InChI Key |
RMWAILDNRZYJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


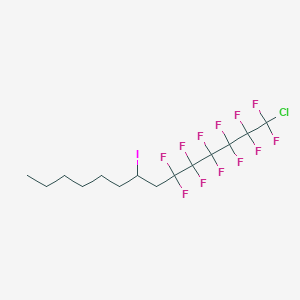
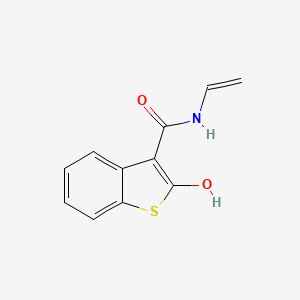
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
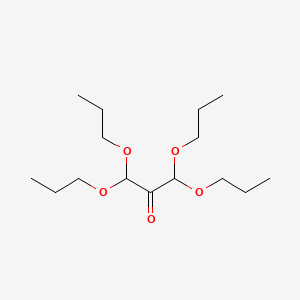
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
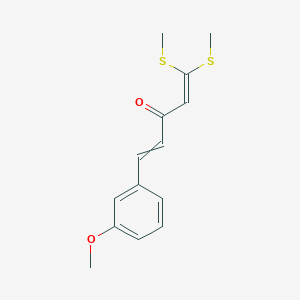
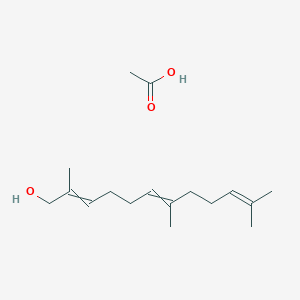
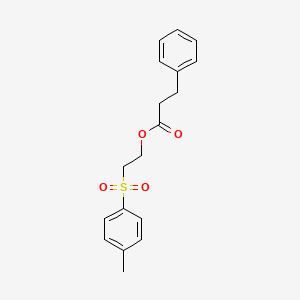
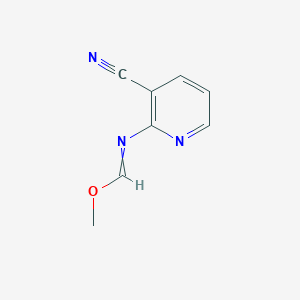
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
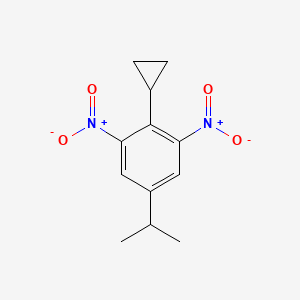
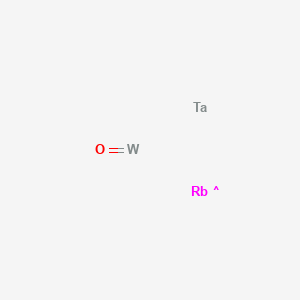
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
